molecular formula C18H16O5 B357125 7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one CAS No. 858765-12-5

7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B357125
CAS No.: 858765-12-5
M. Wt: 312.3g/mol
InChI Key: KKSQMHDPUUVXMV-UHFFFAOYSA-N
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Description

7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a chemical compound belonging to the chromenone family

Preparation Methods

The synthesis of 7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves the reaction of appropriate phenolic and methoxyphenolic precursors under specific conditions. One common synthetic route includes the condensation of 7-methoxy-4-methylcoumarin with 3-methoxyphenol in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as ethanol or methanol, followed by purification through recrystallization .

Chemical Reactions Analysis

7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of dihydro derivatives.

Scientific Research Applications

7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, given its ability to interact with specific biological targets.

    Industry: It is utilized in the development of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes, such as oxidoreductases, by binding to their active sites. This interaction disrupts the enzyme’s normal function, leading to the compound’s observed biological effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one can be compared with other chromenone derivatives, such as:

Properties

IUPAC Name

7-methoxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-11-18(23-14-6-4-5-12(9-14)20-2)17(19)15-8-7-13(21-3)10-16(15)22-11/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSQMHDPUUVXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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